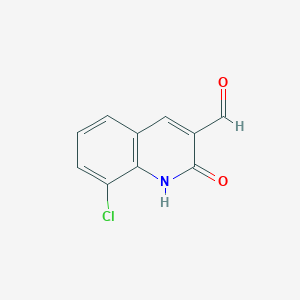

8-Chloro-2-hydroxyquinoline-3-carbaldehyde

Description

Properties

IUPAC Name |

8-chloro-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-4-7(5-13)10(14)12-9(6)8/h1-5H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXNZUDICDPMPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)C(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601220598 | |

| Record name | 8-Chloro-1,2-dihydro-2-oxo-3-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73568-42-0 | |

| Record name | 8-Chloro-1,2-dihydro-2-oxo-3-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73568-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-1,2-dihydro-2-oxo-3-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Reaction for Quinoline-3-carbaldehyde Formation

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of quinoline derivatives at the 3-position. The procedure involves:

- Reacting phosphorus oxychloride (POCl3) with dimethylformamide (DMF) at low temperatures (0–5 °C) to generate the Vilsmeier reagent.

- Adding the quinoline precursor (e.g., 8-chloro-2-hydroxyquinoline) to this mixture.

- Heating the reaction at 60–80 °C for several hours (typically 8–16 h).

- Quenching the reaction by pouring into ice water, inducing precipitation of the aldehyde product.

- Isolation by filtration and purification through recrystallization (commonly from ethyl acetate or ethanol).

This method yields 2-chloro-8-hydroxyquinoline-3-carbaldehyde with good efficiency (yields around 70–75%) and high purity confirmed by spectral analysis.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Reagents | POCl3, DMF | Formation of Vilsmeier reagent |

| Temperature | 0–5 °C (addition), then 60–80 °C (reaction) | Controlled formylation |

| Reaction Time | 8–16 hours | Complete conversion |

| Work-up | Ice-water quench, filtration | Precipitation of aldehyde |

| Purification | Recrystallization (ethyl acetate) | High purity product |

| Yield | 70–75% | Isolated solid |

Chlorination and Hydroxylation Steps

- The chlorine substituent at position 8 is introduced either by starting from chlorinated aniline derivatives or via electrophilic chlorination of hydroxyquinoline intermediates.

- The hydroxyl group at position 2 is typically retained or introduced via hydrolysis of chloroquinoline intermediates under acidic or mildly basic conditions.

- For example, refluxing 2-chloroquinoline-3-carbaldehyde in 70% acetic acid can convert the 2-chloro group to the 2-hydroxy derivative, yielding 2-hydroxyquinoline-3-carbaldehyde analogs.

Microwave-Assisted Synthesis

Recent advances have demonstrated the use of microwave irradiation to accelerate the synthesis of quinoline-3-carbaldehyde derivatives, including chlorinated and hydroxylated analogs. This method offers:

- Reduced reaction times (minutes instead of hours)

- Improved yields due to efficient heating and reaction kinetics

- Operational simplicity and lower environmental impact

Microwave-assisted formylation of 2-chloroquinoline derivatives in ethanol with potassium carbonate as a base has been reported to afford high yields of substituted quinoline-3-carbaldehydes, including hydroxy derivatives.

Comparative Analysis of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | POCl3, DMF, 0–5 °C then 60–80 °C, 8–16 h | High selectivity, well-established | Requires careful temperature control, corrosive reagents | 70–75 |

| Hydrolysis of 2-chloroquinoline | Reflux in 70% acetic acid | Simple, converts chloro to hydroxy | Longer reaction times | Moderate (~60–70) |

| Microwave-Assisted Synthesis | 2-chloroquinoline, K2CO3, ethanol, MW irradiation | Fast, high yield, energy efficient | Requires MW equipment | Up to 85 |

Research Findings and Optimization Notes

- The addition of catalysts or bases such as potassium carbonate enhances reaction rates and yields in condensation and substitution reactions involving quinoline-3-carbaldehydes.

- Temperature control is critical in the Vilsmeier-Haack reaction to prevent side reactions and decomposition.

- Purification by recrystallization from ethyl acetate or ethanol consistently yields high-purity 8-chloro-2-hydroxyquinoline-3-carbaldehyde, confirmed by NMR, IR, and elemental analysis.

- Spectroscopic data typically show:

- Aldehyde proton signals in ^1H NMR at δ 10.5 ppm

- Hydroxyl proton signals around δ 3.0 ppm

- IR bands for C=O stretch near 1690–1700 cm⁻¹ and O–H stretch near 3200 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 8-Chloro-2-hydroxyquinoline-3-carboxylic acid.

Reduction: 8-Chloro-2-hydroxyquinoline-3-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 8-chloro-2-hydroxyquinoline-3-carbaldehyde and its derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds derived from 8-hydroxyquinoline can induce apoptosis in cancer cells. Specifically, complexes formed with transition metals like copper and nickel have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of caspase-dependent apoptosis and cell cycle arrest at the S phase .

Antiviral Properties

In light of recent global health challenges, derivatives of 8-hydroxyquinoline have been investigated for their antiviral activities. For example, certain synthesized derivatives have shown effectiveness against viruses such as dengue and avian influenza. The mechanism of action typically involves interference with the virus lifecycle at early stages, thereby inhibiting viral replication .

Antimicrobial Effects

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported the synthesis of hybrid molecules combining this compound with known antibiotics like ciprofloxacin, resulting in enhanced antibacterial activities. These hybrids showed lower minimum inhibitory concentration (MIC) values compared to their parent compounds, indicating potential for broad-spectrum antibacterial applications .

Metal Chelation Applications

This compound is known for its ability to chelate metal ions, which is crucial in various biochemical and analytical applications. The chelation properties are attributed to the hydroxyl and nitrogen functional groups present in the structure, enabling the formation of stable complexes with divalent metal ions such as copper(II), zinc(II), and iron(II). This characteristic is particularly useful in:

- Treatment of Metal-related Diseases : The chelation ability can restore metal ion balance in biological systems, making it a candidate for treating conditions caused by metal imbalances .

- Fluorescent Sensing : The compound has been employed as a fluorescent chemosensor for detecting metal ions in biological and environmental samples due to its enhanced fluorescence upon metal binding .

Material Science Applications

In addition to its biological applications, this compound has been explored for use in material sciences:

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable as an electron transport material in OLEDs, where it contributes to efficient light emission .

- Fluorescent Probes : Its ability to form complexes with metal ions enhances its utility as a fluorescent probe for various analytical applications, including environmental monitoring .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 8-Chloro-2-hydroxyquinoline-3-carbaldehyde is primarily based on its ability to interact with biological molecules. The compound can form chelate complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the presence of the aldehyde group allows it to form Schiff bases with amines, which can further modulate biological activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Chloro vs. Methoxy at Position 8: The electron-withdrawing Cl substituent in this compound enhances electrophilic reactivity at the aldehyde group compared to the electron-donating OCH₃ group in 2-Chloro-8-methoxyquinoline-3-carbaldehyde. This difference is critical in nucleophilic addition reactions .

- Hydroxy vs. Hydrazide at Position 2: The 2-OH group in the target compound allows for hydrogen bonding, improving solubility and intermolecular interactions. In contrast, hydrazide derivatives (e.g., 2-chloroquinoline-3-carbaldehyde hydrazide) exhibit enhanced antibacterial activity due to the NH–NH₂ moiety .

Biological Activity

8-Chloro-2-hydroxyquinoline-3-carbaldehyde is a derivative of the 8-hydroxyquinoline (8-HQ) family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and antiviral research.

Anticancer Activity

Research indicates that derivatives of 8-HQ, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain 8-HQ derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. One notable example is the compound HLA20, which demonstrated strong in vitro cytotoxicity against multiple cancer cells such as T-47D and Hep3B, with an MTS50 value indicating effective growth inhibition at low concentrations .

Case Study: Cytotoxicity Against Hep3B Cells

- Compound : HLA20

- Cell Line : Hep3B

- MTS50 : 6.25 μg/mL

- Dosage : 10 mg/kg/day for 9 days led to complete tumor growth suppression without histological damage to vital organs.

Antimicrobial Activity

This compound also exhibits potent antimicrobial properties. Studies have explored its effectiveness against various bacterial strains, showing that it can act as a bactericidal agent by disrupting cell division processes in Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives indicate their potential as alternative antimicrobial agents .

Comparative Antimicrobial Efficacy

| Compound | Target Bacteria | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | E. coli | 1 × 10^-6 | 25 |

| Derivative A (5-Cl) | S. aureus | 1 × 10^-5 | 22 |

| Derivative B (5,7-diCl) | P. aeruginosa | 1 × 10^-5 | 24 |

Antiviral Activity

Recent studies have highlighted the antiviral potential of 8-HQ derivatives against viruses such as dengue and H5N1. The antiviral activity of these compounds appears to correlate with their lipophilicity and the electron-withdrawing properties of substituents on the anilide ring. For example, derivatives with specific halogen substitutions showed high inhibition rates against viral growth while maintaining low cytotoxicity .

Summary of Antiviral Findings

- Compound : Various derivatives

- Target Virus : H5N1

- Inhibition Activity : Up to 91.2% with low cytotoxicity (e.g., cytotoxicity values around 2.4%).

The mechanisms underlying the biological activities of this compound are multifaceted:

- Metal Chelation : Many derivatives act as metal-chelators, which can disrupt essential metal-dependent processes in pathogens.

- Enzyme Inhibition : Some compounds inhibit key enzymes involved in cancer cell proliferation and viral replication.

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

Q & A

Q. What are the established synthetic routes for 8-Chloro-2-hydroxyquinoline-3-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via the Vilsmeier-Haack reaction, where a formylation agent (e.g., phosphorus oxychloride and DMF) reacts with a precursor such as N-substituted acetamide derivatives. For example, heating at 353 K for 15 hours in a controlled environment yields the product, followed by purification via recrystallization using petroleum ether/ethyl acetate mixtures . Optimization may involve adjusting stoichiometry, reaction time, or solvent systems. Monitoring via TLC or HPLC ensures intermediate stability and product purity .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography : Monoclinic crystal systems (space group P2₁/n) with lattice parameters (a = 14.4763 Å, β = 104.802°) confirm structural integrity. Refinement using SHELXL (R₁ < 0.037) ensures accuracy .

- Spectroscopy : H/C NMR resolves substituent positions (e.g., aldehyde proton at ~10 ppm). IR confirms hydroxyl (3200–3600 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) groups. Mass spectrometry validates molecular weight (e.g., M+ = 221.63) .

Q. How should researchers report experimental procedures to ensure reproducibility?

Detailed protocols must include reagent purity, reaction temperatures, solvent ratios (e.g., 2:1 petroleum ether:ethyl acetate), and instrumentation parameters (e.g., Bruker SMART diffractometer settings). Cross-referencing with databases like NIST Chemistry WebBook ensures data validation .

Advanced Research Questions

Q. How can substituent effects (e.g., Cl, OH) at the 2- and 8-positions influence reactivity and intermolecular interactions?

Comparative studies with analogs (e.g., 2-chloro-8-methylquinoline-3-carbaldehyde) reveal that electron-withdrawing groups (Cl) enhance electrophilic substitution at the 3-carbaldehyde position, while hydroxyl groups promote hydrogen bonding in crystal lattices. Computational methods (DFT) or kinetic studies under varying pH/temperature conditions can quantify these effects .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

Discrepancies between XRD-derived bond lengths and NMR coupling constants may arise from dynamic effects (e.g., tautomerism). Iterative refinement (SHELXL) and complementary techniques (e.g., variable-temperature NMR or neutron diffraction) help reconcile such conflicts. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular consistency .

Q. How can synthetic yields be improved for large-scale applications without compromising purity?

Scale-up challenges include byproduct formation (e.g., dihalogenated derivatives) and solvent limitations. Implementing flow chemistry with in-line monitoring (e.g., FTIR) or alternative catalysts (e.g., Lewis acids) may enhance efficiency. Recrystallization gradients or column chromatography with silica gel/ethyl acetate-hexane mixtures optimize purity .

Q. What advanced computational tools model the compound’s electronic properties for drug design?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to biological targets (e.g., metalloenzymes), guided by crystallographic data for accuracy .

Methodological Best Practices

- Data reporting : Use IUPAC nomenclature, avoid acronyms, and adhere to journal guidelines (e.g., Acta Crystallographica for structural data) .

- Ethical standards : Disclose synthesis hazards (e.g., phosphorus oxychloride toxicity) and obtain institutional safety approvals .

- Conflict resolution : Archive raw data (e.g., .cif files for XRD) in public repositories (e.g., Cambridge Structural Database) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.